[(2-Bromophenyl)methyl](ethyl)methylamine
Overview
Description
(2-Bromophenyl)methylmethylamine is an organic compound with the molecular formula C10H14BrN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a bromine atom at the 2-position and the amine group is substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylmethylamine typically involves the alkylation of 2-bromobenzylamine with ethyl and methyl halides. The reaction can be carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of the alkyl halides.
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Step 1: Deprotonation of 2-bromobenzylamine
- Reagent: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
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Step 2: Alkylation with ethyl and methyl halides
- Reagents: Ethyl bromide (C2H5Br) and methyl iodide (CH3I)
- Solvent: Anhydrous THF
- Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of (2-Bromophenyl)methylmethylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methylmethylamine can undergo various chemical reactions, including:
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Nucleophilic Substitution Reactions
- Common reagents: Sodium azide (NaN3), potassium cyanide (KCN)
- Conditions: Solvent such as dimethylformamide (DMF), elevated temperatures
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Oxidation Reactions
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Conditions: Acidic or basic medium, controlled temperatures
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Reduction Reactions
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Conditions: Anhydrous solvents, low temperatures
Major Products
Nucleophilic Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
(2-Bromophenyl)methylmethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
(2-Bromophenyl)methylmethylamine can be compared with other similar compounds, such as:
- (2-Chlorophenyl)methylmethylamine
- (2-Fluorophenyl)methylmethylamine
- (2-Iodophenyl)methylmethylamine
Uniqueness
The presence of the bromine atom at the 2-position of the phenyl ring imparts unique electronic and steric properties to (2-Bromophenyl)methylmethylamine, influencing its reactivity and interaction with molecular targets. This makes it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12(2)8-9-6-4-5-7-10(9)11/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDTZVGQTDKNIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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